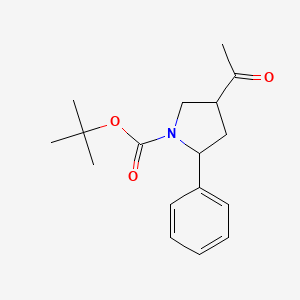
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group, acetyl group, and phenyl group in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the acetyl and phenyl groups. One common method involves the cyclization of an appropriate precursor, such as an N-substituted amino acid or an amino alcohol, under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow chemistry may be utilized to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The acetyl and phenyl groups contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
Tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules .
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
tert-butyl 4-acetyl-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-12(19)14-10-15(13-8-6-5-7-9-13)18(11-14)16(20)21-17(2,3)4/h5-9,14-15H,10-11H2,1-4H3 |
InChI 键 |
PMZNFGAQYHKKLO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)

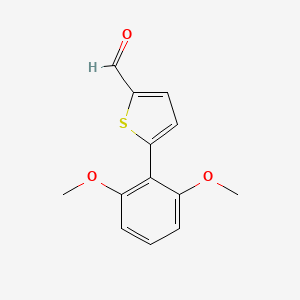
![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
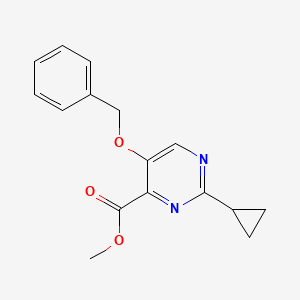
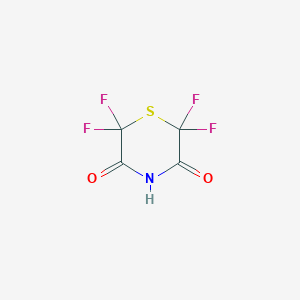

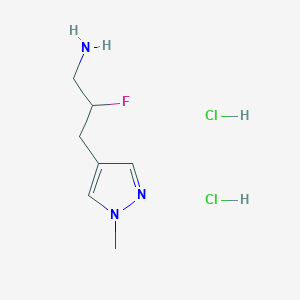

![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)

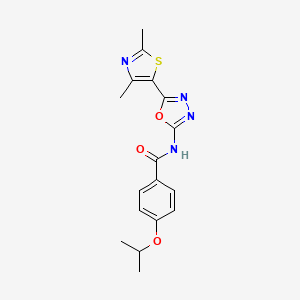
![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
